
Diisopropyl 3-((1,1'-biphenyl)-4-ylcarbonyl)-5-(2-pyridinyl)-1,2-indolizinedicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diisopropyl 3-((1,1’-biphenyl)-4-ylcarbonyl)-5-(2-pyridinyl)-1,2-indolizinedicarboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a biphenyl group, a pyridine ring, and an indolizine core, making it a versatile molecule for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diisopropyl 3-((1,1’-biphenyl)-4-ylcarbonyl)-5-(2-pyridinyl)-1,2-indolizinedicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the indolizine core, followed by the introduction of the biphenyl and pyridine groups. Common reagents used in these reactions include organometallic catalysts, such as palladium or copper complexes, and various solvents like dichloromethane or tetrahydrofuran. The reaction conditions often require precise temperature control and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with automated control systems to ensure consistent quality and yield. The use of continuous flow reactors is also explored to enhance efficiency and scalability. Purification methods such as recrystallization, chromatography, and distillation are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Diisopropyl 3-((1,1’-biphenyl)-4-ylcarbonyl)-5-(2-pyridinyl)-1,2-indolizinedicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Wissenschaftliche Forschungsanwendungen
Diisopropyl 3-((1,1’-biphenyl)-4-ylcarbonyl)-5-(2-pyridinyl)-1,2-indolizinedicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of Diisopropyl 3-((1,1’-biphenyl)-4-ylcarbonyl)-5-(2-pyridinyl)-1,2-indolizinedicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The biphenyl and pyridine groups play a crucial role in its binding affinity and specificity, while the indolizine core contributes to its overall stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diisopropyl 3-((1,1’-biphenyl)-4-ylcarbonyl)-5-(2-quinolinyl)-1,2-indolizinedicarboxylate
- Diisopropyl 3-((1,1’-biphenyl)-4-ylcarbonyl)-5-(2-isoquinolinyl)-1,2-indolizinedicarboxylate
- Diisopropyl 3-((1,1’-biphenyl)-4-ylcarbonyl)-5-(2-pyrimidinyl)-1,2-indolizinedicarboxylate
Uniqueness
Diisopropyl 3-((1,1’-biphenyl)-4-ylcarbonyl)-5-(2-pyridinyl)-1,2-indolizinedicarboxylate stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Eigenschaften
CAS-Nummer |
853317-42-7 |
|---|---|
Molekularformel |
C34H30N2O5 |
Molekulargewicht |
546.6 g/mol |
IUPAC-Name |
dipropan-2-yl 3-(4-phenylbenzoyl)-5-pyridin-2-ylindolizine-1,2-dicarboxylate |
InChI |
InChI=1S/C34H30N2O5/c1-21(2)40-33(38)29-28-15-10-14-27(26-13-8-9-20-35-26)36(28)31(30(29)34(39)41-22(3)4)32(37)25-18-16-24(17-19-25)23-11-6-5-7-12-23/h5-22H,1-4H3 |
InChI-Schlüssel |
AQVADNMGBPGXTM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)C1=C2C=CC=C(N2C(=C1C(=O)OC(C)C)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=CC=N5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4-tert-butylphenyl)-3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11961589.png)
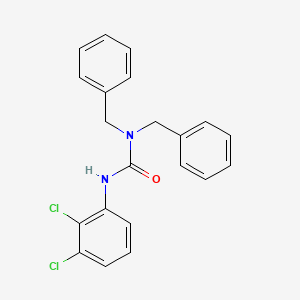
![(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11961610.png)
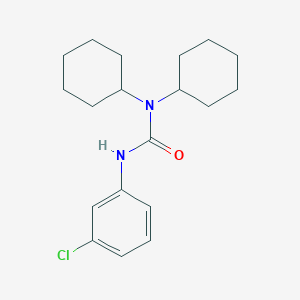

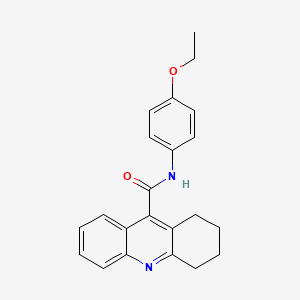
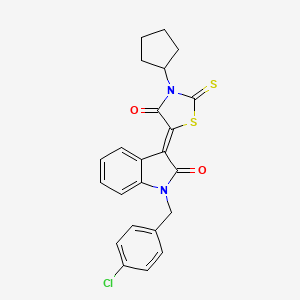
![7-Benzyl-8-[(2-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B11961637.png)
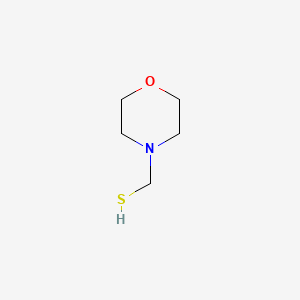
![N-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-4-phenylpiperazin-1-amine](/img/structure/B11961641.png)
![1-(4-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetraazol-5-yl]thio}ethanone](/img/structure/B11961657.png)
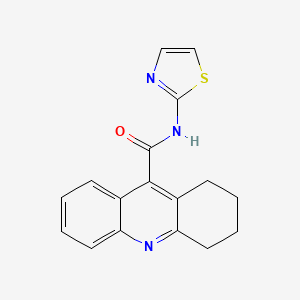

![11-((5Z)-5-{1-[2-(4-Methoxyanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)undecanoic acid](/img/structure/B11961669.png)
